molecular formula C10H11BrMgO3 B6287714 3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M THF CAS No. 738580-46-6

3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M THF

Cat. No. B6287714
CAS RN: 738580-46-6
M. Wt: 283.40 g/mol
InChI Key: RAAOXUZFUIOOSM-UHFFFAOYSA-M
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Description

3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M THF (3-DMP-MgBr/THF) is a Grignard reagent used in organic synthesis. It is a type of organomagnesium compound, which is formed by the reaction of magnesium metal with an organic halide. 3-DMP-MgBr/THF can be used to synthesize a range of organic compounds, including ethers, alcohols, and amines. It is also used to synthesize compounds of pharmaceutical and industrial relevance.

Mechanism of Action

The mechanism of action of 3-DMP-MgBr/THF is based on the reaction of magnesium metal with an organic halide. In this reaction, the magnesium metal is first reacted with an alkyl halide to form an organomagnesium halide. This organomagnesium halide is then reacted with an aryl halide to form the final product, 3-DMP-MgBr/THF. This reaction is facilitated by the presence of a solvent, such as THF.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMP-MgBr/THF are not well understood. However, it is known that it can be used to synthesize a range of organic compounds, including ethers, alcohols, and amines. In addition, 3-DMP-MgBr/THF has been used in the synthesis of a range of other compounds, including aromatics, heterocyclic compounds, and polymers.

Advantages and Limitations for Lab Experiments

The advantages of using 3-DMP-MgBr/THF in lab experiments include its ease of use, its availability, and its low cost. It is also relatively safe to use, as it does not produce any toxic by-products. However, there are some limitations to its use in lab experiments. For example, it is not suitable for the synthesis of highly reactive compounds, and it can only be used with organic halides.

Future Directions

For the use of 3-DMP-MgBr/THF include its use in the synthesis of new compounds for pharmaceutical and industrial applications. In addition, further research could be conducted to determine the biochemical and physiological effects of 3-DMP-MgBr/THF. There is also potential to explore the use of 3-DMP-MgBr/THF for the synthesis of more complex compounds, such as polymers. Finally, further research could be conducted to investigate the potential of 3-DMP-MgBr/THF as a catalyst for other chemical reactions.

Synthesis Methods

The synthesis of 3-DMP-MgBr/THF involves the reaction of magnesium metal with an organic halide. Magnesium metal is first reacted with an alkyl halide to form an organomagnesium halide. This organomagnesium halide is then reacted with an aryl halide to form the final product, 3-DMP-MgBr/THF. The reaction is typically carried out in a solvent, such as THF, to facilitate the reaction.

Scientific Research Applications

3-DMP-MgBr/THF is widely used in organic synthesis, especially in the synthesis of pharmaceutical and industrial products. It has been used to synthesize a range of organic compounds, including ethers, alcohols, and amines. It is also used to synthesize compounds of pharmaceutical and industrial relevance, such as anti-cancer agents, antifungal agents, and anti-inflammatory agents. In addition, 3-DMP-MgBr/THF has been used in the synthesis of a range of other compounds, including aromatics, heterocyclic compounds, and polymers.

properties

IUPAC Name

magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O3.BrH.Mg/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10;;/h3-5,10H,6-7H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAOXUZFUIOOSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)C2OCCO2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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